molecular formula C12H12N2O4 B7784877 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid CAS No. 924871-16-9

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

Cat. No.: B7784877
CAS No.: 924871-16-9
M. Wt: 248.23 g/mol
InChI Key: CQOPYUTWLYDQAL-UHFFFAOYSA-N
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Description

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₂N₂O₄. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3-dimethoxyaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinoline-3-carboxylic acid
  • 6,7-Dimethoxyquinoline
  • 2-Amino-6-methoxyquinoline

Uniqueness

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is unique due to the presence of both amino and methoxy groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-6,7-dimethoxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-4-6-3-7(12(15)16)11(13)14-8(6)5-10(9)18-2/h3-5H,1-2H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOPYUTWLYDQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201235535
Record name 2-Amino-6,7-dimethoxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-16-9
Record name 2-Amino-6,7-dimethoxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924871-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6,7-dimethoxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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